1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

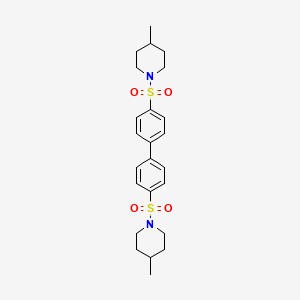

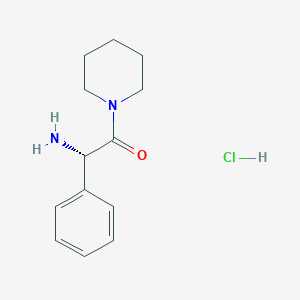

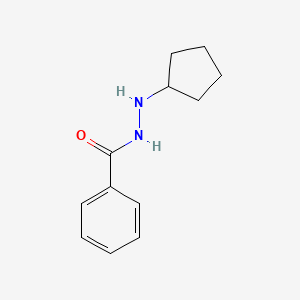

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a 2-ethoxybenzoyl group . The InChI code for this compound is 1S/C14H17NO4/c1-2-19-12-8-4-3-6-10 (12)13 (16)15-9-5-7-11 (15)14 (17)18/h3-4,6,8,11H,2,5,7,9H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Analgesic Activity

Research on compounds structurally related to 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid, such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has shown promising analgesic and anti-inflammatory properties. These compounds were evaluated for their potency in the mouse phenylquinone writhing assay and for their minimal gastrointestinal erosion potential in rats upon chronic administration. Extensive QSAR studies revealed that the analgesic and anti-inflammatory potencies of these compounds are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting their potential as analgesic agents in humans (Muchowski et al., 1985).

Antimicrobial Activity of Pyridine Derivatives

Another study focused on the synthesis of new pyridine derivatives, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives exhibited variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests potential applications of related compounds in developing new antimicrobial agents (Patel et al., 2011).

Synthesis of Oxazolidines and Thiazolidines

The synthesis of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position has been explored. These compounds are precursors for the production of oxazoles and thiazoles, indicating their relevance in synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry (Badr et al., 1981).

Endothelin Antagonists for Therapeutic Use

Research into pyrrolidine-3-carboxylic acids has identified them as potent and selective endothelin antagonists, with modifications to their structure leading to enhanced binding activity and metabolic stability. Such compounds, including modifications to the ethoxy group, are under evaluation for their therapeutic potential, particularly in treating conditions related to endothelin activity (Jae et al., 2001).

Synthesis of Heteroaromatic Biaryls

The decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, utilizing a Pd(0) carbene complex, has been demonstrated as an effective method for synthesizing heteroaromatic biaryls. This technique offers a pathway for creating C2-monoarylated indoles, highlighting the versatility of carboxylic acid derivatives in facilitating complex organic reactions (Nandi et al., 2012).

Safety and Hazards

The safety information available indicates that 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPJSQSAWCEOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)

![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2753704.png)

![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)